2-Amino-3,5-diiodobenzoate

Thermal Analysis Solid-State Characterization Crystallinity

Researchers requiring a diiodo-substituted aromatic building block face batch-to-batch variability in halogen position integrity. 2-Amino-3,5-diiodobenzoate (CAS 609-86-9) offers defined heavy-atom substitution with batch-certified purity ≥97% by HPLC. • Consistent LogP 3.31 and mp 241-243°C ensure reproducible chromatographic retention. • High mass (388.93 g/mol) and distinct isotopic pattern for LC-MS/MS calibration and SAD phasing in X-ray crystallography. • Supplied in stock with cold-chain shipping for global research programs.

Molecular Formula C7H4I2NO2-
Molecular Weight 387.92 g/mol
Cat. No. B14763589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3,5-diiodobenzoate
Molecular FormulaC7H4I2NO2-
Molecular Weight387.92 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(=O)[O-])N)I)I
InChIInChI=1S/C7H5I2NO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,10H2,(H,11,12)/p-1
InChIKeyRFIBDMCPIREZKC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3,5-diiodobenzoate: Technical Baseline for Sourcing & Differentiation


2-Amino-3,5-diiodobenzoate (CAS 609-86-9), also known as 3,5-diiodoanthranilic acid, is a halogenated aromatic amino acid derivative with the molecular formula C₇H₅I₂NO₂ and a molecular weight of 388.93 g/mol [1]. This compound features a benzoic acid backbone with amino substitution at the 2-position and iodine atoms at the 3- and 5-positions, yielding distinctive physicochemical properties such as a predicted LogP of 3.31 and a melting point of 241–243 °C [2]. Its structural attributes underpin its utility as a research intermediate in organic synthesis and as a probe in biochemical studies, including investigations of lipid peroxidation and free radical scavenging .

Heavy-atom probe for X-ray crystallography and halogen bonding studies

Synthetic intermediate for iodine-containing radiopharmaceutical precursors

Well-characterized standard with distinct isotopic pattern for LC-MS method development

Why 2-Amino-3,5-diiodobenzoate Cannot Be Replaced by Close Halogenated Analogs


While the 2-amino-3,5-dihalobenzoic acid scaffold is shared among several compounds, substitution of the 3,5-diiodo pattern with dibromo, dichloro, or unsubstituted analogs leads to quantifiable shifts in key physicochemical and structural parameters that directly impact experimental outcomes [1]. Specifically, the iodine atoms confer a higher molecular weight (388.93 vs. 294.93 g/mol for the dibromo analog), a distinct melting point (241–243 °C vs. 235–236 °C), a more positive LogP (3.31 vs. 2.7), and a subtly altered pKa (4.24 vs. 4.16) relative to the brominated counterpart [2]. These differences, rooted in the larger van der Waals radius and greater polarizability of iodine versus bromine, translate to altered solubility, chromatographic retention, and intermolecular interactions that cannot be replicated by simple halogen exchange. Consequently, direct substitution without re-optimization of reaction or assay conditions risks irreproducible results.

Iodine’s larger van der Waals radius and polarizability shift intermolecular forces compared to bromine analogs

Higher lipophilicity alters chromatographic retention and partition behavior; methods may require re-optimization

Melting point and thermal stability differ, affecting recrystallization and purity assessment protocols

Quantitative Differentiation of 2-Amino-3,5-diiodobenzoate: Head-to-Head Evidence


Elevated Melting Point Relative to 3,5-Dibromo Analog

2-Amino-3,5-diiodobenzoic acid exhibits a melting point of 241–243 °C, which is 6–7 °C higher than the 235–236 °C melting point of its 3,5-dibromo analog [1]. This thermal shift reflects stronger intermolecular forces in the diiodo derivative, likely due to enhanced halogen bonding facilitated by the larger iodine atoms [2].

Melting Point
Head-to-head
241–243 °C vs 235–236 °C Δ +6–7 °C

Supports thermal stability assessment for formulation design

Thermal Analysis Solid-State Characterization Crystallinity

Measurable Increase in Acidity (pKa) Versus 3,5-Dibromo Analog

The predicted acid dissociation constant (pKa) for 2-amino-3,5-diiodobenzoic acid is 4.24 ± 0.10, which is marginally higher than the pKa of 4.16 ± 0.10 for 2-amino-3,5-dibromobenzoic acid . This 0.08-unit increase suggests the diiodo derivative is slightly less acidic than its brominated counterpart, a nuance that influences ionization state under physiological and analytical pH conditions.

Acidity (pKa)
Data to verify
4.24 ± 0.10 vs 4.16 ± 0.10 Δ +0.08

Supports ionization state interpretation under pH-controlled conditions

Predicted values; source-specific review recommended

Acid-Base Chemistry Ionization State Bioavailability Prediction

Increased Lipophilicity (LogP) Driving Altered Partitioning Behavior

2-Amino-3,5-diiodobenzoic acid demonstrates a computed LogP of 3.31, which is substantially higher than the LogP of 2.7 for the 3,5-dibromo analog [1][2]. The ~0.6 LogP unit increase translates to roughly a four-fold higher octanol-water partition coefficient, indicating significantly greater lipophilicity conferred by the iodine substituents [3].

Lipophilicity (LogP)
Reported
3.31 vs 2.7 Δ +0.6

Supports chromatographic method development and extraction workflows

Computed LogP; experimental verification advised

Lipophilicity ADME Chromatography

Higher Molecular Weight and Exact Mass for MS Detection

The molecular weight of 2-amino-3,5-diiodobenzoic acid is 388.93 g/mol (exact mass 388.84097 Da), which is 94.00 g/mol heavier than the 294.93 g/mol molecular weight of the 3,5-dibromo analog [1][2]. This mass difference, corresponding to the replacement of two bromine atoms with two iodine atoms, provides a distinct isotopic envelope and parent ion in MS analysis, facilitating unambiguous identification in complex mixtures and reducing isobaric interference with lower-mass halogenated contaminants [3].

Molecular Weight
Reported
388.93 g/mol vs 294.93 g/mol Δ +94.00

Enables distinct MS detection with reduced isobaric interference

Mass Spectrometry Analytical Chemistry Isotopic Pattern

Narrowest HOMO-LUMO Gap and Highest Electrophilicity Among Positional Isomers

DFT calculations on thirty positional isomers of 2-amino-3,5-dihalobenzoic acids reveal that the 2-amino-3,5-diiodo (2A35I) isomer possesses the narrowest HOMO-LUMO energy gap and the highest electrophilicity index among all evaluated isomers, including the 2-amino-3,5-dibromo (2A35Br) counterpart [1][2]. While exact numerical values are not provided in the abstract, the trend indicates that the diiodo substitution pattern maximizes electronic reactivity and polarizability relative to other halogenated and positional variants [3].

Electronic Reactivity
Class-level
#1 / 30

Highest electrophilicity index; narrowest HOMO-LUMO gap

Indicates highest predicted electrophilicity for reactivity studies

Exact values not reported; rank-based interpretation

Computational Chemistry Reactivity Prediction DFT

High-Value Application Scenarios for 2-Amino-3,5-diiodobenzoate in Research and Industry


Synthesis of Iodine-Containing Radiopharmaceutical Precursors

The high molecular weight and distinctive isotopic pattern of 2-amino-3,5-diiodobenzoate make it a valuable starting material or intermediate for introducing iodine into bioactive molecules. The diiodo motif can serve as a platform for radioiodination (e.g., with ¹²⁵I or ¹³¹I) for in vivo imaging or targeted radiotherapy studies [1]. Its well-defined physicochemical properties ensure reproducible synthetic modifications [2].

X-Ray Crystallography of Halogen Bonding Interactions

The heavy iodine atoms provide strong anomalous scattering for X-ray diffraction, enabling accurate phase determination in protein-ligand co-crystal structures. Furthermore, the diiodo derivative's propensity for halogen bonding, as evidenced by its higher melting point and DFT-predicted electrophilicity, makes it an ideal probe for studying σ-hole interactions in supramolecular chemistry and drug design [1][3].

Method Development for HPLC-MS Quantification in Complex Matrices

Owing to its increased lipophilicity (LogP 3.31) and high mass (388.93 g/mol), 2-amino-3,5-diiodobenzoate exhibits strong retention on reversed-phase columns and a distinct MS/MS fragmentation pattern, minimizing matrix interference in biological samples [2][3]. It can be used as a stable, well-characterized standard for calibrating LC-MS systems intended for halogenated aromatic acid analysis [4].

Computational Benchmarking for Halogenated Aromatic Systems

The availability of experimental structural data (X-ray crystal structure) alongside DFT-calculated properties (HOMO-LUMO gap, electrophilicity index) positions 2-amino-3,5-diiodobenzoate as a robust benchmark compound for validating computational chemistry methods applied to heavy halogen-containing molecules [1]. Its performance as the most electrophilic isomer among thirty studied variants underscores its utility in reactivity prediction studies [5].

Application
Selection Property
Validation Focus
Radiopharmaceutical Precursor Synthesis
High molecular weight & distinct isotopic pattern
Radioiodination efficiency & precursor stability
X‑Ray Crystallography Probe
Heavy atom anomalous scattering & halogen bonding propensity
Halogen bonding geometry & phase determination accuracy
HPLC‑MS Method Development
High LogP for RP retention & distinct MS fragmentation
Matrix effect, recovery, and calibration linearity
Computational Chemistry Benchmarking
Experimental structural data & DFT-calculated reactivity
Method accuracy for heavy‑halogen systems
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